molecular formula C10H19NO4 B3094712 (R)-4-Boc-6-hydroxy-[1,4]oxazepane CAS No. 1260616-96-3

(R)-4-Boc-6-hydroxy-[1,4]oxazepane

Cat. No.: B3094712
CAS No.: 1260616-96-3
M. Wt: 217.26 g/mol
InChI Key: HFIKYUQRVQDAKC-MRVPVSSYSA-N
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Description

®-4-Boc-6-hydroxy-[1,4]oxazepane is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a hydroxyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Boc-6-hydroxy-[1,4]oxazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of ®-4-Boc-6-hydroxy-[1,4]oxazepane may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient recycling of catalysts to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

®-4-Boc-6-hydroxy-[1,4]oxazepane undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or an aldehyde.

    Reduction: The lactam ring can be reduced to form the corresponding amine.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives of the oxazepane ring.

Scientific Research Applications

®-4-Boc-6-hydroxy-[1,4]oxazepane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-4-Boc-6-hydroxy-[1,4]oxazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. The compound’s effects are mediated through its ability to modulate the activity of its molecular targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    ®-1,4-oxazepane-6-carboxylic acid: This compound shares the oxazepane ring structure but differs in the functional groups attached.

    N-Boc-1,4-oxazepane-2-carboxylic acid: Similar in having a Boc-protected oxazepane ring but with different substitution patterns.

Uniqueness

®-4-Boc-6-hydroxy-[1,4]oxazepane is unique due to the specific positioning of the Boc and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

IUPAC Name

tert-butyl (6R)-6-hydroxy-1,4-oxazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(12)6-11/h8,12H,4-7H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIKYUQRVQDAKC-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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